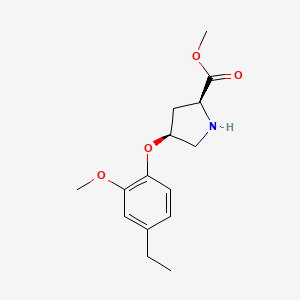
Methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate
Vue d'ensemble
Description
Methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)-2-pyrrolidinecarboxylate, otherwise known as ME2-PPC, is a synthetic compound used in scientific research applications. It is a derivative of pyrrolidinecarboxylic acid, which is an organic acid that is commonly used in the synthesis of other compounds. ME2-PPC is an important compound for research as it has a wide range of applications and can be used for a variety of biochemical and physiological experiments.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactions
Phosphine-Catalyzed Annulation : The research by Zhu et al. (2003) demonstrated a phosphine-catalyzed [4 + 2] annulation method using ethyl 2-methyl-2,3-butadienoate and N-tosylimines. This method produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates efficiently and with high regioselectivity, expanding the scope of reactions for related compounds (Zhu, Lan, & Kwon, 2003).
Metal/Organo Relay Catalysis : Galenko et al. (2015) developed a one-pot synthesis method for methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction. This method involved 5-methoxyisoxazoles and pyridinium ylides, leading to the formation of 1-(5-methoxycarbonyl-1H-pyrrol-3-yl)pyridinium salts, further processed into methyl 4-piperidinopyrrole-2-carboxylates (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Enantioselective Michael Reactions : Revial et al. (2000) highlighted the use of chiral secondary enaminoesters in Michael reactions with 2-substituted nitroethylenes. This process resulted in (Z)-adducts with high diastereoselectivity and led to the synthesis of various pyrrolidine-3-carboxylates including ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate (Revial, Lim, Viossat, Lemoine, Tomáš, Duprat, & Pfau, 2000).
Chemical Synthesis and Analysis
Concise Synthesis of Antagonists : Chiba et al. (2012) reported the synthesis of a key intermediate for very late antigen-4 (VLA-4) antagonists, ethyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate. This synthesis, involving reductive etherification, provides insights into the versatility of related compounds in medicinal chemistry applications (Chiba, Muro, Setoguchi, & Machinaga, 2012).
X-Ray Single-Crystal Analysis : Mirković et al. (2014) conducted an experimental and theoretical study on the structures of methoxy substituted pyridones. X-ray single-crystal analysis provided detailed insights into the crystalline structure of these compounds, highlighting the importance of such analyses in understanding the properties of related chemical entities (Mirković, Rogan, Poleti, Vitnik, Vitnik, Uscumlic, & Mijin, 2014).
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(4-ethyl-2-methoxyphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-10-5-6-13(14(7-10)18-2)20-11-8-12(16-9-11)15(17)19-3/h5-7,11-12,16H,4,8-9H2,1-3H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUWNLDWSCPPBP-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



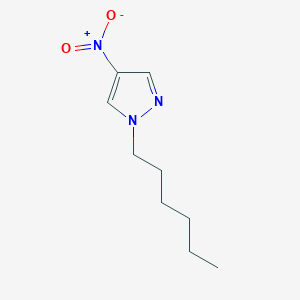


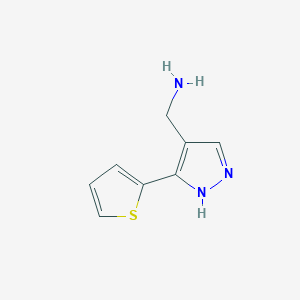
![(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1384838.png)
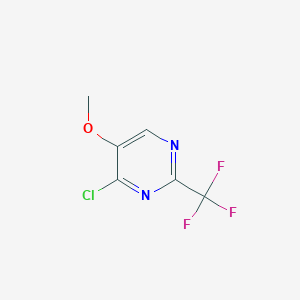
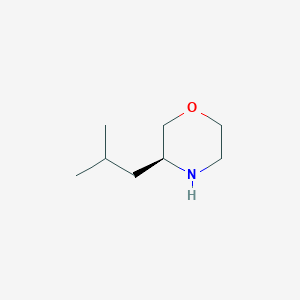
![6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384841.png)

![6-chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384843.png)

![N-Ethyl-N-[2-(4-methyl-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1384846.png)

![(4-Fluorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1384849.png)